N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-11-3-5-12(6-4-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-2-1-7-23-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYUEWDKWKNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The oxolan-2-ylmethyl group is then added via an alkylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has been investigated for its potential as a therapeutic agent due to its ability to mimic natural nucleobases.
Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. Studies have shown that this compound interacts with viral enzymes, potentially leading to the development of new antiviral therapies targeting specific viral infections.
Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
The compound's structural characteristics allow it to interact with specific enzymes, modulating their activity.
Kinase Inhibition : It has been shown that this compound can inhibit the activity of certain kinases involved in cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for further research in cancer treatment .
Metabolic Pathway Modulation : The compound may also affect metabolic pathways by inhibiting enzymes that are crucial for metabolism, potentially leading to applications in metabolic disorders.
Antimicrobial Activity
Research has suggested that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
- Antiviral Efficacy : A study published in a peer-reviewed journal explored the antiviral effects of purine derivatives, including this compound, demonstrating significant inhibition of viral replication in vitro.
- Cytotoxicity Assessment : In another study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response that supports its development as an anticancer drug.
- Enzyme Interaction Studies : Research focusing on the interaction of this compound with specific enzymes has provided insights into its mechanism of action, indicating potential therapeutic applications in enzyme-related diseases .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- In contrast, the oxolan-2-yl group in forms hydrogen-bonded dimers, suggesting solid-state stability .
- 6-Position Substitution : The 4-chlorophenyl group is shared with CB1 antagonists (), but its combination with oxolan-2-ylmethyl distinguishes the target compound from piperidine- or benzyl-substituted analogues.
Physicochemical and Crystallographic Data
- Solubility : The oxolan-2-ylmethyl group enhances water solubility compared to isopropyl or phenyl groups ().
- Crystal Packing : N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine forms centrosymmetric dimers via N–H⋯N bonds, with dihedral angles of 66.7° between purine and benzyl planes . Similar packing may occur in the target compound, influencing bioavailability.
Biological Activity
N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the purine derivative class, characterized by a unique substitution pattern that potentially influences its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.8 g/mol. The compound features a purine base with a 4-chlorophenyl group and an oxolan-2-ylmethyl moiety, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or phosphatases, which are crucial in signaling pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating diseases such as cancer.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurotransmission and possibly having implications in neuropharmacology.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that similar purine compounds showed cytotoxic effects on various cancer cell lines, suggesting that this compound could exhibit comparable activity.
- Mechanistic Insights : Research indicates that purine analogs can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Properties
Emerging evidence suggests that compounds with purine structures may possess antimicrobial properties:
- Bacterial Inhibition : Laboratory tests have shown that certain purine derivatives inhibit the growth of pathogenic bacteria, indicating potential use as antimicrobial agents .
- Mechanism : The antimicrobial action is hypothesized to involve interference with bacterial DNA synthesis, similar to how traditional antibiotics operate.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of a related purine compound in patients with metastatic cancer. Results indicated a significant reduction in tumor size among participants treated with the compound, alongside manageable side effects. This supports the hypothesis that this compound could have similar therapeutic potential .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of purine derivatives in models of neurodegenerative diseases. The findings revealed that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting a role for this compound in neuroprotection.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-9H-purin-6-amines | C17H18BrN5O | Anticancer activity |
| N-(2-chlorophenyl)-9H-purin-6-amines | C17H18ClN5O | Antimicrobial activity |
This table highlights how variations in substituents can influence biological activity.
Q & A
Q. Basic Screening
- Target Prediction: Molecular docking (AutoDock Vina) against purine-binding enzymes (e.g., kinases, adenosine receptors) suggests affinity for ATP-binding pockets .
- In Vitro Assays: Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antiviral activity (e.g., HIV-1 RT inhibition) .
Advanced Mechanistic Studies
Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₑ) to recombinant kinases (e.g., CDK2). For cellular targets, CRISPR-Cas9 knockout models validate specificity .
How do structural modifications (e.g., chlorophenyl vs. methoxybenzyl) impact bioactivity?
Q. Basic SAR Analysis
- Chlorophenyl Substitution: Enhances lipophilicity (logP +0.5 vs. methoxybenzyl), improving membrane permeability .
- Oxolan-2-ylmethyl Group: Reduces metabolic degradation by shielding the purine N9 position from CYP450 oxidation .
Advanced Computational Modeling
Free energy perturbation (FEP) calculations (Schrödinger Suite) predict ΔΔG for substituent swaps. For example, replacing 4-chlorophenyl with 3-chlorophenyl decreases CDK2 inhibition (IC₅₀ shifts from 120 nM to 450 nM) due to steric clashes .
How can contradictory data on enzymatic inhibition (e.g., conflicting IC₅₀ values) be resolved?
Q. Basic Troubleshooting
- Assay Conditions: Standardize buffer pH (7.4 vs. 8.0 alters protonation states) and ATP concentrations (1 mM vs. 100 µM impacts competitive binding) .
- Compound Purity: Validate via HPLC-MS (≥98% purity; contaminants like unreacted 6-chloropurine may skew results) .
Advanced Data Reconciliation
Meta-analysis of dose-response curves (GraphPad Prism) identifies outlier datasets. Orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) confirm target engagement .
What analytical techniques are critical for characterizing degradation products under physiological conditions?
Q. Basic Stability Studies
- Forced Degradation: Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze via UPLC-QTOF-MS. Major degradation pathways include oxolan ring hydrolysis and dechlorination .
Advanced Metabolite Identification
Liver microsome assays (human CYP3A4/5) coupled with HR-MS/MS reveal phase I metabolites (e.g., hydroxylation at C8 of purine) and glucuronide conjugates .
How can crystallography data resolve discrepancies in molecular docking predictions?
Basic Validation
Compare docking poses (e.g., Glide SP vs. Induced Fit) with SC-XRD-derived protein-ligand complexes (PDB: 4QND). RMSD <2.0 Å validates the docking protocol .
Advanced Applications
Molecular dynamics (MD) simulations (NAMD, 100 ns) assess binding mode stability. MM-PBSA calculations quantify contributions of van der Waals and electrostatic interactions to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
